

# Commercial Availability and Technical Guide for (R)-2-(3-Fluorophenyl)pyrrolidine

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## Compound of Interest

Compound Name: (R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337241

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## Introduction

**(R)-2-(3-Fluorophenyl)pyrrolidine** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold for the development of novel therapeutics. The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid framework for the precise spatial orientation of substituents. This technical guide provides a comprehensive overview of the commercial availability, potential synthetic and purification methodologies, and the relevant biological context of **(R)-2-(3-Fluorophenyl)pyrrolidine** and its derivatives.

## Commercial Availability and Suppliers

**(R)-2-(3-Fluorophenyl)pyrrolidine**, and its hydrochloride salt, are available from various commercial suppliers. These compounds are typically offered in research quantities with purity levels suitable for laboratory use.

Table 1: Commercial Suppliers and Product Specifications for **(R)-2-(3-Fluorophenyl)pyrrolidine** (CAS: 920274-03-9)

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed)	A319087	97%	1g, 5g
Parchem	298690-72-9	Request Quote	Bulk and various packaging sizes
ChemUniverse	Q06679	95%	100mg, 250mg
ChemicalBook	CB1875797	>98%	Inquire for pricing and availability
BOC Sciences	920274-03-9	>95%	Inquire for pricing and availability

Table 2: Commercial Suppliers and Product Specifications for **(R)-2-(3-Fluorophenyl)pyrrolidine** Hydrochloride (CAS: 1364890-61-8)

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed)	A9358E1A	97%	1g, 5g
BLD Pharm	BD00814935	>97%	1g, 5g, 25g

## Physicochemical Properties

A summary of the key physicochemical properties for **(R)-2-(3-Fluorophenyl)pyrrolidine** is provided below. These values are primarily based on information from commercial suppliers and may vary slightly.

Table 3: Physicochemical Data for **(R)-2-(3-Fluorophenyl)pyrrolidine**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FN
Molecular Weight	165.21 g/mol
Appearance	Colorless to light yellow oil
Boiling Point	~232 °C (Predicted)
Density	~1.08 g/cm <sup>3</sup> (Predicted)
CAS Number	920274-03-9

## Experimental Protocols

While a specific, detailed synthesis protocol for **(R)-2-(3-Fluorophenyl)pyrrolidine** is not readily available in peer-reviewed literature, a likely enantioselective synthetic route can be adapted from established methods for the synthesis of chiral 2-arylpyrrolidines. One such common and effective method involves the asymmetric reduction of a corresponding cyclic imine precursor.

### Proposed Synthesis Methodology: Asymmetric Reduction of a Cyclic Imine

This protocol is a representative example and may require optimization.

#### 1. Synthesis of the Pyrroline Precursor:

The synthesis would likely begin with the condensation of 1-(3-fluorophenyl)-4-chlorobutan-1-one with a chiral auxiliary, such as (R)-tert-butanefulfinamide, to form a chiral N-sulfinyl imine. Subsequent intramolecular cyclization would yield the corresponding 2-(3-fluorophenyl)-1-pyrroline.

#### 2. Asymmetric Reduction:

The chiral 2-(3-fluorophenyl)-1-pyrroline can then be subjected to diastereoselective reduction.

- Materials: 2-(3-fluorophenyl)-1-pyrroline, a reducing agent (e.g., Sodium borohydride ( $\text{NaBH}_4$ ) or Lithium aluminum hydride ( $\text{LiAlH}_4$ )), and an appropriate solvent (e.g., methanol or tetrahydrofuran (THF)).
- Procedure:
  - Dissolve the 2-(3-fluorophenyl)-1-pyrroline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to a low temperature (e.g.,  $0\text{ }^\circ\text{C}$  or  $-78\text{ }^\circ\text{C}$ ) to enhance stereoselectivity.
  - Slowly add the reducing agent to the stirred solution.
  - Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, quench the reaction carefully by the slow addition of water or an appropriate aqueous solution.
  - Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
  - Wash the organic layer with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and concentrate under reduced pressure.

### 3. Deprotection (if a chiral auxiliary is used):

If a chiral auxiliary like (R)-tert-butanefluorobutylamine was used, the final step is the removal of the auxiliary group, typically under acidic conditions, to yield the desired **(R)-2-(3-Fluorophenyl)pyrrolidine**.

## Purification Methodology

Purification of the final product is crucial to remove any remaining starting materials, byproducts, and to ensure high enantiomeric purity.

- Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) would need to be optimized to achieve good separation.

- **Chiral High-Performance Liquid Chromatography (HPLC):** To determine and improve the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase (e.g., a mixture of heptane and isopropanol) would be selected and optimized for baseline separation of the enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can be employed for both analytical and preparative scale purification.

## Characterization

The structure and purity of the synthesized **(R)-2-(3-Fluorophenyl)pyrrolidine** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be used to confirm the chemical structure of the compound. The spectra would show characteristic signals for the aromatic and pyrrolidine protons and carbons.  $^{19}\text{F}$  NMR would confirm the presence and chemical environment of the fluorine atom.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would show characteristic absorption bands for the N-H bond of the secondary amine and the C-F bond of the fluorophenyl group.

## Applications in Drug Discovery and Relevant Signaling Pathways

The **(R)-2-(3-Fluorophenyl)pyrrolidine** scaffold is a key building block in the design of molecules targeting various biological pathways implicated in disease. The incorporation of the fluorophenylpyrrolidine moiety can be a strategic approach to modulate the pharmacological properties of a lead compound.

## Potential Therapeutic Targets

Based on the broader class of fluorinated pyrrolidine derivatives, **(R)-2-(3-Fluorophenyl)pyrrolidine** could serve as a core structure for the development of inhibitors for

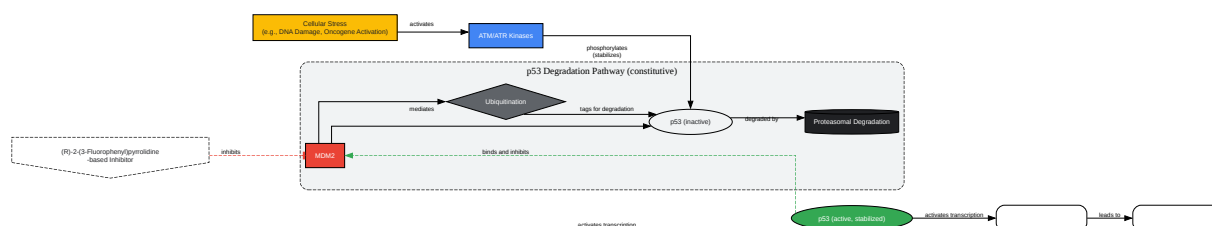
several enzyme families and receptors, including:

- **Dipeptidyl Peptidase-IV (DPP-IV):** DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels.
- **Retinoic Acid Receptor-related Orphan Receptor  $\gamma$  (ROR $\gamma$ ):** ROR $\gamma$  is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune and inflammatory diseases. Inverse agonists of ROR $\gamma$  are being investigated as potential treatments for conditions like psoriasis and rheumatoid arthritis.
- **Murine Double Minute 2 (MDM2):** MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate the tumor-suppressing function of p53. A complex spirooxindole containing a chloro-fluorophenyl-pyrrolidine moiety has been reported as a potent MDM2 inhibitor.

## Signaling Pathway: The MDM2-p53 Axis

Given the precedent of a related compound targeting MDM2, understanding the MDM2-p53 signaling pathway is highly relevant for researchers working with **(R)-2-(3-**

**Fluorophenyl)pyrrolidine**-based scaffolds. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates a range of target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.



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MDM2-p53 Signaling Pathway and Point of Intervention.

## Conclusion

**(R)-2-(3-Fluorophenyl)pyrrolidine** is a commercially available and synthetically accessible chiral building block with considerable potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold for the development of modulators of various therapeutically relevant targets. This guide provides researchers with a foundational understanding of its commercial landscape, potential synthetic and purification strategies, and the biological context in which it and its derivatives may function. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

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